molecular formula C9H8BrCl B1456986 4-bromo-1-chloro-2,3-dihydro-1H-indene CAS No. 1056894-43-9

4-bromo-1-chloro-2,3-dihydro-1H-indene

Cat. No.: B1456986
CAS No.: 1056894-43-9
M. Wt: 231.51 g/mol
InChI Key: NRJRPZZLWBIXEK-UHFFFAOYSA-N
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Description

4-Bromo-1-chloro-2,3-dihydro-1H-indene is an organic compound characterized by the presence of bromine and chlorine atoms attached to an indene framework.

Mechanism of Action

Mode of Action

    Similar to other indene derivatives, 4-bromo-1-chloro-2,3-dihydro-1H-indene readily undergoes electrophilic substitution reactions due to the delocalization of π-electrons in its benzene-like ring . This property allows it to interact with various biological molecules. The benzylic position of indene compounds can participate in radical reactions, such as bromination or chlorination. For example, the benzylic bromination of 4-bromo-3-nitrotoluene yields 4-bromo-3-nitro-1-bromomethylbenzene .

Resulting Changes: The specific changes induced by this compound’s interaction with its targets would depend on the context and the specific receptors or enzymes involved. These changes could include alterations in cellular signaling pathways, gene expression, or enzymatic activity.

Action Environment

Environmental factors, such as pH, temperature, and the presence of other molecules, can influence the compound’s stability, efficacy, and overall action.

Preparation Methods

The synthesis of 4-bromo-1-chloro-2,3-dihydro-1H-indene typically involves multiple steps. One common method begins with the reaction of aniline with aluminum acetate to produce 1H-indene. This intermediate is then subjected to bromination using hydrobromic acid and potassium bromate to yield the desired compound . Industrial production methods often involve similar steps but are optimized for larger-scale synthesis and higher yields.

Chemical Reactions Analysis

4-Bromo-1-chloro-2,3-dihydro-1H-indene undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium nitrite, hydrochloric acid, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Bromo-1-chloro-2,3-dihydro-1H-indene has several applications in scientific research:

Comparison with Similar Compounds

4-Bromo-1-chloro-2,3-dihydro-1H-indene can be compared with other similar compounds, such as:

    4-Chloro-1-indanone: This compound is structurally similar but lacks the bromine atom.

    1-Bromo-2,3-dihydro-1H-indene: This compound has a similar indene framework but lacks the chlorine atom.

The uniqueness of this compound lies in its dual halogenation, which provides distinct reactivity and potential for diverse applications.

Properties

IUPAC Name

4-bromo-1-chloro-2,3-dihydro-1H-indene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrCl/c10-8-3-1-2-7-6(8)4-5-9(7)11/h1-3,9H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRJRPZZLWBIXEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1Cl)C=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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